1-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-phenylurea
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Overview
Description
N-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-N’-PHENYLUREA is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorobenzyl group, a methyl-pyrazolyl group, and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-N’-PHENYLUREA typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, followed by their coupling to form the final product. The synthetic route may include the following steps:
Preparation of 4-chlorobenzylamine: This can be achieved by the reduction of 4-chlorobenzonitrile using hydrogen gas in the presence of a palladium catalyst.
Synthesis of 5-methyl-1H-pyrazole: This can be synthesized by the reaction of hydrazine hydrate with acetylacetone under reflux conditions.
Formation of the urea derivative: The final step involves the reaction of 4-chlorobenzylamine with 5-methyl-1H-pyrazole and phenyl isocyanate in an appropriate solvent such as dichloromethane, under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of N-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-N’-PHENYLUREA may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-N’-PHENYLUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-N’-PHENYLUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
- N-(3-chlorobenzyl)-1-(4-methylpentanoyl)-L-prolinamide
- N,N-Bis(4-Chlorobenzyl)-1h-1,2,3,4-Tetraazol-5-Amine
Uniqueness
N-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-N’-PHENYLUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential interactions with a wide range of biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H17ClN4O |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]-3-phenylurea |
InChI |
InChI=1S/C18H17ClN4O/c1-13-11-17(21-18(24)20-16-5-3-2-4-6-16)22-23(13)12-14-7-9-15(19)10-8-14/h2-11H,12H2,1H3,(H2,20,21,22,24) |
InChI Key |
UCNRYMTYYUXBOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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